Prop-2-yn-1-yl dihydrogen phosphate
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Overview
Description
(Prop-2-yn-1-yloxy)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a prop-2-yn-1-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (prop-2-yn-1-yloxy)phosphonic acid typically involves the reaction of propargyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
Propargyl alcohol+Phosphorus trichloride→(Prop-2-yn-1-yloxy)phosphonic acid
Industrial Production Methods: Industrial production of (prop-2-yn-1-yloxy)phosphonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Types of Reactions:
Oxidation: (Prop-2-yn-1-yloxy)phosphonic acid can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Formation of phosphonic acid derivatives with higher oxidation states.
Reduction: Formation of reduced phosphonic acid derivatives.
Substitution: Formation of substituted phosphonic acid compounds.
Scientific Research Applications
(Prop-2-yn-1-yloxy)phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (prop-2-yn-1-yloxy)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The prop-2-yn-1-yloxy moiety may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
(Prop-2-yn-1-yloxy)benzene: Similar structure but with a benzene ring instead of a phosphonic acid group.
(Prop-2-yn-1-yloxy)ethanol: Contains an ethanol group instead of a phosphonic acid group.
(Prop-2-yn-1-yloxy)methane: Contains a methane group instead of a phosphonic acid group.
Uniqueness: (Prop-2-yn-1-yloxy)phosphonic acid is unique due to the presence of both a phosphonic acid group and a prop-2-yn-1-yloxy moiety. This combination imparts distinct chemical properties, such as high reactivity and the ability to form strong bonds with metal ions and enzymes, making it valuable for various applications.
Properties
Molecular Formula |
C3H5O4P |
---|---|
Molecular Weight |
136.04 g/mol |
IUPAC Name |
prop-2-ynyl dihydrogen phosphate |
InChI |
InChI=1S/C3H5O4P/c1-2-3-7-8(4,5)6/h1H,3H2,(H2,4,5,6) |
InChI Key |
SBUAYSSKTAGAGF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOP(=O)(O)O |
Origin of Product |
United States |
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